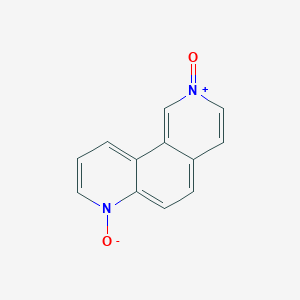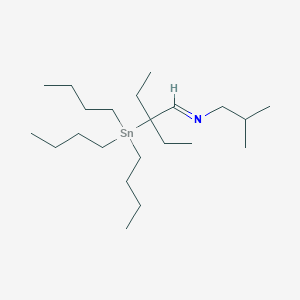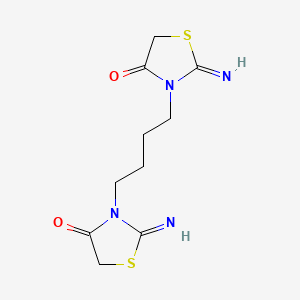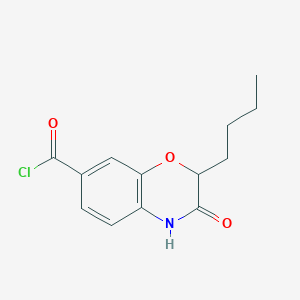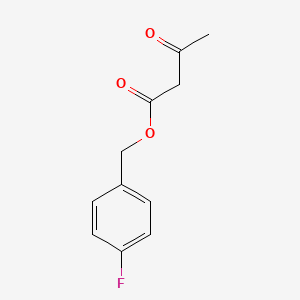
1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound belonging to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of organic cations and inorganic anions. This particular compound is characterized by its imidazolium core, which is substituted with ethyl, methyl, and methylsulfanyl groups, and paired with an iodide anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of 1-methylimidazole with ethyl iodide, followed by the introduction of a methylsulfanyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in a polar solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Purification steps, including crystallization and recrystallization, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolium ring can be reduced under specific conditions, although this is less common.
Substitution: The iodide anion can be substituted with other anions through metathesis reactions using silver salts or other halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Silver nitrate, sodium chloride.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Corresponding imidazolium salts with different anions.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Investigated for its potential as a stabilizing agent for enzymes and proteins.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is largely dependent on its ionic nature. In electrochemical applications, the compound facilitates ion transport due to its high ionic conductivity. In biological systems, it may interact with cellular membranes and proteins, altering their structure and function. The exact molecular targets and pathways can vary based on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Comparison: Compared to these similar compounds, 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of the methylsulfanyl group, which can impart different chemical reactivity and physical properties. For instance, the methylsulfanyl group can undergo oxidation, providing additional functionalization options. Additionally, the iodide anion can be easily substituted, allowing for the synthesis of a variety of imidazolium salts with tailored properties.
Eigenschaften
CAS-Nummer |
61640-37-7 |
|---|---|
Molekularformel |
C7H15IN2S |
Molekulargewicht |
286.18 g/mol |
IUPAC-Name |
1-ethyl-3-methyl-2-methylsulfanyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C7H14N2S.HI/c1-4-9-6-5-8(2)7(9)10-3;/h5-7H,4H2,1-3H3;1H |
InChI-Schlüssel |
MEBLPOJORGMXFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+]1C=CN(C1SC)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
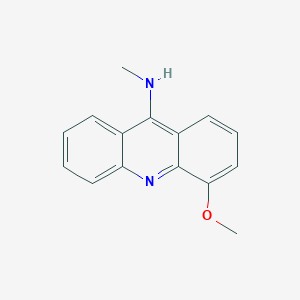
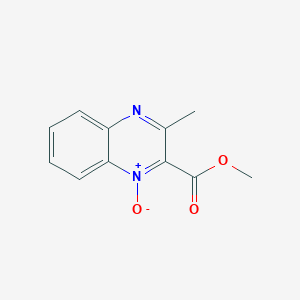
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)


![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)

![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
